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Introduction
Pneumadin (PNdn) is a decapeptide with the sequence Tyr-Gly-Glu-Pro-Lys-Leu-Asp-Ala-Gly-

Val-NH2 in rats, initially isolated from the lungs.[1] It has been shown to have potent antidiuretic

effects by stimulating the release of arginine-vasopressin (AVP).[2][3] Further research has

indicated its presence in other tissues, such as the prostate, where its expression is regulated

by testosterone.[4][5] The creation of a Pneumadin knockout (KO) rat model would be a

valuable tool to elucidate its physiological roles in various biological systems and to explore its

potential as a therapeutic target.

However, a significant challenge in creating a Pneumadin knockout model is that the gene

encoding this peptide is not yet definitively identified in the rat genome. Extensive bioinformatic

searches, including BLAST analysis of the rat Chromogranin A (Chga) and Secretogranin II

(Scg2) precursor proteins, which are common sources of bioactive peptides, did not reveal the

Pneumadin sequence.

This document provides a comprehensive guide for researchers on the general methodology to

create a knockout rat model for a peptide with an unknown encoding gene, using Pneumadin

as a case study. It outlines the steps for gene identification, followed by detailed protocols for
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CRISPR-Cas9-mediated knockout model generation, validation, and relevant signaling

pathway diagrams.

Section 1: Strategy for Identification of the
Pneumadin-Encoding Gene
The first critical step is to identify the gene that encodes the Pneumadin peptide. This can be

approached through a combination of bioinformatic and experimental methods.

Bioinformatics Approach: tBLASTn Search
A translated BLAST (tBLASTn) search can be used to scan the entire rat genome and

transcriptome databases with the Pneumadin peptide sequence. This tool translates the

nucleotide databases in all six reading frames and compares them to the query peptide

sequence.

Database: Rat Genome (e.g., GRCr8) and Transcriptome (RNA sequences) from NCBI or

Ensembl.

Query: The amino acid sequence YGEPKLDAGV.

Parameters: Use a short query length-optimized algorithm.

A successful hit would provide the genomic locus and the candidate gene encoding the

Pneumadin precursor protein.

Experimental Approach: Degenerate PCR
If bioinformatics searches are inconclusive, an experimental approach using degenerate PCR

can be employed to amplify the corresponding cDNA.

Design Degenerate Primers: Based on the Pneumadin amino acid sequence, design forward

and reverse degenerate primers. Multiple codons can code for a single amino acid, so the

primers will be a mix of different nucleotide sequences.

Forward Primer (targeting YGEPK):5'-TAYGGNGARCCNAAR-3'
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Reverse Primer (targeting AGV and the C-terminal amidation signal):5'-

ACNCCNGCNCCRTANCC-3' (This is a simplified example; primer design software should

be used for optimization).

RNA Extraction and cDNA Synthesis: Extract total RNA from tissues where Pneumadin is

known to be expressed (e.g., lung and prostate of adult male rats). Synthesize cDNA using

reverse transcriptase.

PCR Amplification: Perform PCR using the degenerate primers and the synthesized cDNA

as a template.

Cloning and Sequencing: Clone the resulting PCR products into a suitable vector and

sequence multiple clones to identify the correct cDNA sequence.

Sequence Analysis: Use the obtained cDNA sequence to perform a BLAST search against

the rat genome database to identify the full gene structure, including exons and introns.

Section 2: Generation of a Pneumadin Knockout Rat
Model using CRISPR-Cas9
Once the Pneumadin-encoding gene is identified, the CRISPR-Cas9 system provides an

efficient method for generating a knockout rat model.[2][6][7]

Experimental Workflow
The overall workflow for generating the knockout rat is depicted below.
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Caption: Experimental workflow for generating a knockout rat model.

Detailed Protocols
Protocol 1: gRNA Design and Synthesis

Target Selection: Identify a critical exon early in the coding sequence of the identified

Pneumadin-encoding gene. Targeting an early exon is more likely to result in a frameshift

mutation and a non-functional protein.

gRNA Design: Use online tools (e.g., CHOPCHOP, CRISPOR) to design several potential

single guide RNAs (sgRNAs) targeting the selected exon. These tools will identify potential

gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG

for Streptococcus pyogenes Cas9).
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Off-Target Analysis: The design tools will also predict potential off-target sites in the rat

genome. Select gRNAs with the highest on-target scores and the lowest predicted off-target

effects.

Synthesis: Synthesize the selected gRNAs. This can be done by in vitro transcription or by

ordering synthetic sgRNAs.

Protocol 2: Microinjection of Rat Zygotes

Superovulation: Induce superovulation in female donor rats (e.g., Sprague-Dawley) through

hormonal stimulation.

Mating: Mate the superovulated females with fertile male rats.

Zygote Collection: Collect fertilized zygotes from the oviducts of the female rats.

Microinjection Mix Preparation: Prepare a microinjection mix containing Cas9 protein or

mRNA and the synthesized sgRNA(s).

Microinjection: Inject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the collected

zygotes.

Embryo Culture: Culture the injected zygotes in vitro to the two-cell or morula stage.

Embryo Transfer: Transfer the viable embryos into the oviducts of pseudopregnant surrogate

female rats.

Section 3: Validation of the Pneumadin Knockout
Rat Model
Validation is a crucial step to confirm the successful generation of the knockout model at the

genetic and protein levels.

Genotyping of Founder (F0) and F1 Generation Rats
Protocol 3: PCR-Based Genotyping
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DNA Extraction: Extract genomic DNA from tail biopsies or ear punches of the founder (F0)

pups and subsequent F1 offspring.

Primer Design: Design PCR primers flanking the targeted region in the Pneumadin-encoding

gene.

PCR Amplification: Perform PCR using the designed primers and the extracted genomic

DNA.

Analysis:

Gel Electrophoresis: Run the PCR products on an agarose gel. Insertions or deletions

(indels) at the target site may result in PCR products of different sizes compared to the

wild-type allele.

Sanger Sequencing: For a more precise analysis, clone the PCR products and perform

Sanger sequencing to identify the specific mutations.

Restriction Fragment Length Polymorphism (RFLP) Analysis: If the mutation introduces or

removes a restriction enzyme site, RFLP analysis can be used as a rapid screening

method.

Table 1: Illustrative Genotyping PCR Results for F1 Offspring

Animal ID Genotype Expected Band Size(s) (bp)

Rat-01 Wild-Type (+/+) 500

Rat-02 Heterozygous (+/-)
500, 450 (assuming a 50 bp

deletion)

Rat-03 Homozygous (-/-) 450

Rat-04 Heterozygous (+/-) 500, 450

Note: This is an example; actual band sizes will depend on the specific gene and the nature of

the indel.
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Confirmation of Protein Knockout
Protocol 4: Western Blot Analysis

Tissue Collection and Lysis: Harvest relevant tissues (e.g., lung, prostate) from wild-type,

heterozygous, and homozygous knockout rats. Prepare protein lysates using a suitable lysis

buffer containing protease inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

assay (e.g., BCA assay).

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis

and transfer them to a PVDF or nitrocellulose membrane.

Immunoblotting:

Probe the membrane with a primary antibody specific to the Pneumadin precursor protein.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate.

Analysis: The absence of a band corresponding to the precursor protein in the homozygous

knockout samples would confirm the successful knockout at the protein level.

Table 2: Example of Densitometry Analysis from Western Blot

Genotype
Relative Protein Expression (normalized
to loading control)

Wild-Type (+/+) 1.00

Heterozygous (+/-) 0.48

Homozygous (-/-) 0.02

Note: This table presents hypothetical data to illustrate the expected outcome.

Protocol 5: Mass Spectrometry
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For direct confirmation of the absence of the Pneumadin peptide, mass spectrometry can be

performed on tissue extracts or plasma from the knockout rats.

Section 4: Pneumadin Signaling Pathway
Pneumadin is known to stimulate the release of arginine-vasopressin (AVP). The signaling

pathway of AVP is well-characterized and is crucial for its antidiuretic effect.
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Caption: Signaling pathway of Pneumadin-induced AVP release and action.
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Conclusion
The generation of a Pneumadin knockout rat model presents a valuable opportunity to

understand the full spectrum of its physiological functions. While the identity of the encoding

gene is a current hurdle, the systematic approach of gene identification followed by the

application of CRISPR-Cas9 technology, as outlined in these notes, provides a clear path

forward. The detailed protocols and validation strategies described herein will serve as a robust

guide for researchers in developing this and other novel knockout rat models for peptide-

encoding genes.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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